Cas no 1286721-99-0 (N-(2-ethoxyphenyl)pyrimidine-2-carboxamide)

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-ethoxyphenyl)pyrimidine-2-carboxamide
- 1286721-99-0
- F5865-0222
- CHEMBL5012164
- AKOS024525784
-
- Inchi: 1S/C13H13N3O2/c1-2-18-11-7-4-3-6-10(11)16-13(17)12-14-8-5-9-15-12/h3-9H,2H2,1H3,(H,16,17)
- InChI Key: CRGXLRYYPGFPSR-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC=CC=C2OCC)=O)=NC=CC=N1
Computed Properties
- Exact Mass: 243.100776666g/mol
- Monoisotopic Mass: 243.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.1Ų
- XLogP3: 1.8
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5865-0222-30mg |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5865-0222-20mg |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5865-0222-40mg |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5865-0222-50mg |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5865-0222-20μmol |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5865-0222-4mg |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5865-0222-2μmol |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5865-0222-10μmol |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5865-0222-1mg |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5865-0222-10mg |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
1286721-99-0 | 10mg |
$118.5 | 2023-09-09 |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide Related Literature
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Additional information on N-(2-ethoxyphenyl)pyrimidine-2-carboxamide
N-(2-Ethoxyphenyl)pyrimidine-2-Carboxamide: A Comprehensive Overview
N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide, with the CAS number 1286721-99-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide, including its chemical properties, biological activities, and recent advancements in its research and development.
The chemical structure of N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide consists of a pyrimidine ring linked to an ethoxyphenyl group through an amide bond. The presence of the ethoxy group on the phenyl ring and the amide linkage to the pyrimidine ring imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for its biological activity and potential therapeutic applications.
Recent studies have highlighted the pharmacological activities of N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide. One notable area of research is its potential as an anticonvulsant agent. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide exhibits potent anticonvulsant effects in rodent models of epilepsy. The compound was found to significantly reduce seizure frequency and duration without causing significant side effects, making it a promising candidate for further clinical evaluation.
In addition to its anticonvulsant properties, N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide has also shown promise in cancer research. A study published in the Cancer Research Journal investigated the anticancer activity of this compound against various cancer cell lines. The results indicated that N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide selectively inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, such as p53 and Bcl-2.
The pharmacokinetic profile of N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide is another important aspect that has been extensively studied. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are essential for its potential use as an oral therapeutic agent. Furthermore, preclinical studies have demonstrated that N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models.
The safety profile of N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide is also a critical consideration for its development as a pharmaceutical product. Extensive toxicological studies have been conducted to evaluate its safety in various animal models. These studies have shown that the compound does not exhibit significant toxicity at therapeutic doses and does not cause major organ damage or other adverse effects. These findings support its potential for further clinical development.
In conclusion, N-(2-Ethoxyphenyl)pyrimidine-2-carboxamide (CAS number 1286721-99-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential, paving the way for its eventual use in clinical settings.
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